6-(Trifluoromethoxy)picolinic acid

Description

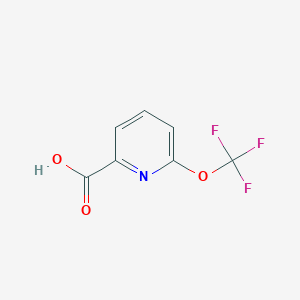

6-(Trifluoromethoxy)picolinic acid is a substituted picolinic acid derivative featuring a trifluoromethoxy (-OCF₃) group at the 6-position of the pyridine ring and a carboxylic acid (-COOH) group at the 2-position. The trifluoromethoxy substituent is a strong electron-withdrawing group, influencing the compound’s electronic properties, acidity, and lipophilicity.

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUDFAFRAROJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)picolinic acid typically involves the reaction of 2-bromo-6-(trifluoromethoxy)pyridine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

6-(Trifluoromethoxy)picolinic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. The trifluoromethoxy group contributes to increased lipophilicity, metabolic stability, and bioactivity, which are desirable traits in drug development.

Case Studies:

- Respiratory Disorders: Picolinic acid derivatives have been explored for their potential in treating cystic fibrosis and other respiratory diseases. For instance, derivatives like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide are noted for their ability to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is critical for proper lung function .

- SARS-CoV-2 Inhibition: Recent studies have investigated the use of picolinic acid complexes as inhibitors of the SARS-CoV-2 main protease. The synthesis of various functionalized picolinic acids demonstrated that specific substitutions could lead to effective inhibitors against viral replication .

Development of Novel Drugs

The incorporation of trifluoromethoxy groups into drug candidates has been shown to improve their efficacy and selectivity. Several FDA-approved drugs containing trifluoromethyl groups have been developed over the past two decades, highlighting the importance of this functional group in modern pharmacology .

Examples of Drugs:

- Ubrogepant: This medication, used for migraine treatment, features a trifluoromethyl moiety that enhances its pharmacokinetic properties .

- Other Trifluoromethyl Drugs: A review outlines various drugs with trifluoromethyl groups that have been successfully marketed, emphasizing their therapeutic applications across different medical fields .

Chemical Properties and Reactivity

The unique chemical structure of this compound allows for diverse reactivity patterns that can be exploited in organic synthesis. The presence of both a carboxylic acid and a trifluoromethoxy group facilitates various functionalization reactions.

Reactivity Overview:

- Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, allowing for further derivatization.

- Coordination Chemistry: The compound has been explored for its ability to form complexes with transition metals, which can lead to novel catalytic systems or materials .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing bioactive compounds | Derivatives for cystic fibrosis treatment; SARS-CoV-2 protease inhibitors |

| Drug Development | Enhances efficacy and selectivity of drug candidates | Ubrogepant and other FDA-approved drugs containing trifluoromethyl groups |

| Chemical Reactivity | Diverse reactivity patterns due to unique structure | Nucleophilic substitutions; coordination with transition metals |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)picolinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the picolinic acid scaffold significantly impact properties such as acidity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Molecular Properties

Key Observations:

Electron-Withdrawing Groups: Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance acidity and lipophilicity compared to methyl (-CH₃) or chloro (-Cl) substituents. The -OCF₃ group may offer better metabolic stability than -CF₃ due to reduced susceptibility to oxidative degradation .

Synthetic Yields: Chloro and phosphonomethyl derivatives exhibit higher yields (66% and 82%, respectively) compared to methyl-substituted analogs (25%), suggesting that electron-withdrawing groups facilitate reaction efficiency .

Key Insights:

- Phosphonomethyl Derivatives: These compounds exhibit potent inhibition of metallo-β-lactamases, likely due to the phosphonate group’s ability to chelate zinc ions in enzyme active sites. The trifluoromethoxy analog may lack this chelation capacity but could improve membrane permeability due to higher lipophilicity .

- Halogenated Derivatives : Chloro and trifluoromethoxy groups are commonly used in agrochemicals and pharmaceuticals for their stability and resistance to metabolic breakdown .

Biological Activity

6-(Trifluoromethoxy)picolinic acid is a chemical compound with the molecular formula CHFNO. It is a derivative of picolinic acid, characterized by a trifluoromethoxy group (-OCF) attached to the pyridine ring. This unique substitution enhances its lipophilicity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably Zinc Finger Proteins (ZFPs). These proteins play crucial roles in various biological processes, including transcription regulation and DNA recognition. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to diverse biological effects. While the exact pathways are still being elucidated, preliminary studies suggest that this compound may modulate several biochemical processes.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits notable inhibitory activity against certain enzymes. For instance, it has been evaluated for its potential as a mushroom tyrosinase inhibitor, which is significant in cosmetic applications due to its role in melanin production. The compound's structure allows it to bind effectively to the active site of tyrosinase, potentially leading to competitive or non-competitive inhibition .

Case Studies and Research Findings

- Tyrosinase Inhibition : One study reported that derivatives similar to this compound showed IC values significantly lower than standard inhibitors like kojic acid. The binding affinity of these compounds was assessed using molecular docking studies, revealing promising interactions with tyrosinase .

- Antibacterial Activity : Another investigation into trifluoromethylpyridine amide derivatives indicated that compounds related to this compound exhibited good antibacterial properties. These derivatives were synthesized and tested against various bacterial strains, showing efficacy that surpassed some existing treatments .

- Pharmacological Studies : Pharmacological evaluations have highlighted the compound's potential in therapeutic applications, particularly in targeting diseases linked to ZFPs. The modulation of these proteins could lead to novel treatments for conditions such as cancer and viral infections .

Data Table: Biological Activities of this compound

| Activity | Target | IC | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|---|

| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.0167 µM | -7.90 | Non-competitive inhibitor |

| Antibacterial Activity | Various Bacteria | Varies | N/A | Higher activity than traditional agents |

| Interaction with ZFPs | Zinc Finger Proteins | N/A | N/A | Potential therapeutic applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.